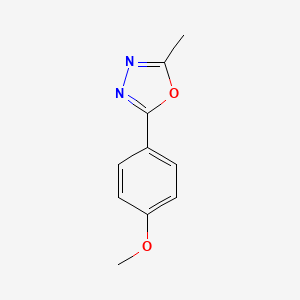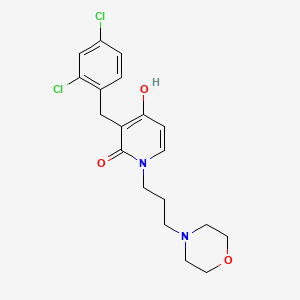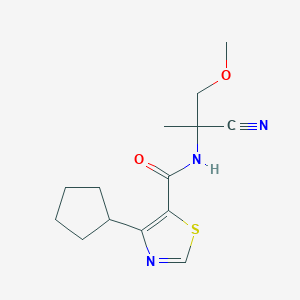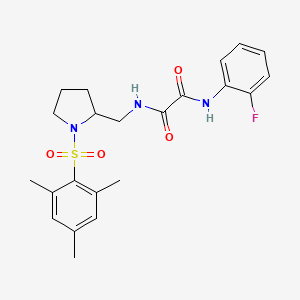![molecular formula C15H8Cl3F3N2O3 B2536560 [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 391652-55-4](/img/structure/B2536560.png)
[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a complex molecule featuring multiple halogen atoms, carbonyl groups, and aromatic rings. This structure gives it significant versatility and utility in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic routes and reaction conditions
Starting Materials: : The synthesis starts with commercially available materials such as 4-chloro-3-(trifluoromethyl)aniline and 5,6-dichloropyridine-3-carboxylic acid.
Step 1 Formation of the Intermediate: : The first step involves the formation of an intermediate through a nucleophilic substitution reaction where the amino group of 4-chloro-3-(trifluoromethyl)aniline reacts with an activated ester or acid chloride derivative of 5,6-dichloropyridine-3-carboxylic acid under basic conditions.
Step 2 Oxoethylation: : The intermediate is then subjected to oxoethylation using a suitable oxoethylating agent such as oxalyl chloride in the presence of a base like triethylamine, forming the final compound.
Industrial production methods
Industrial production may involve continuous flow synthesis techniques to increase efficiency and yield, utilizing reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of reactions it undergoes
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of N-oxides or hydroxylated derivatives.
Reduction: : Reduction reactions can occur at the carbonyl or halogenated positions, using agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: : The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions, often involving reagents like halides, amines, or organometallics.
Common reagents and conditions used in these reactions
Oxidizing agents: : Hydrogen peroxide, peracids.
Reducing agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substituting agents: : Halides, amines, organometallic compounds.
Major products formed from these reactions
Oxidation products: : N-oxides, hydroxylated derivatives.
Reduction products: : Reduced carbonyl or halogenated derivatives.
Substitution products: : Substituted aromatic and heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology
Investigated for potential biochemical activity, including enzyme inhibition or receptor modulation.
Medicine
Explored for pharmaceutical applications, particularly in the development of drugs targeting specific molecular pathways.
Industry
Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Wirkmechanismus
The mechanism by which [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate exerts its effects is largely dependent on its chemical environment and the specific molecular targets it interacts with. It may act as an enzyme inhibitor by binding to the active site of enzymes, disrupting their normal function. Alternatively, it could modulate receptor activity by mimicking or blocking the action of natural ligands.
Vergleich Mit ähnlichen Verbindungen
Compared to other halogenated anilino-pyridine carboxylates, [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate stands out due to its unique combination of chloro and trifluoromethyl groups which impart distinctive reactivity and stability. Similar compounds include:
[2-(Anilino)-2-oxoethyl] 5-chloropyridine-3-carboxylate: : Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
[2-[4-Chloroanilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate: : Similar structure but without the trifluoromethyl group, which affects its chemical properties.
Each of these related compounds offers varying degrees of reactivity and application potential, making this compound a unique and valuable molecule in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3F3N2O3/c16-10-2-1-8(4-9(10)15(19,20)21)23-12(24)6-26-14(25)7-3-11(17)13(18)22-5-7/h1-5H,6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBMVPKMNKEJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2536478.png)


![4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2536483.png)


![N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2536489.png)
![Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide](/img/structure/B2536491.png)
![2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2536492.png)
![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)
![Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2536496.png)
![N-ethyl-1-(3-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)methanesulfonamide](/img/structure/B2536497.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2536498.png)

